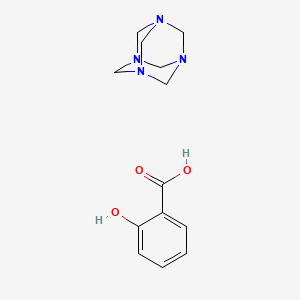

Methenamine salicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methenamine salicylate is a compound that combines methenamine, a urinary antiseptic, with salicylate, a nonsteroidal anti-inflammatory drug (NSAID). Methenamine is known for its ability to slow the growth of bacteria, while salicylate provides pain relief and reduces inflammation. This combination is primarily used to relieve symptoms of bladder infections or irritation, such as painful or burning urination and frequent urination .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methenamine is synthesized through the reaction of formaldehyde and ammonia. The reaction typically occurs in an aqueous solution, where formaldehyde and ammonia are combined in a 1:4 molar ratio, leading to the formation of methenamine. The reaction is exothermic and requires careful temperature control to avoid decomposition .

Salicylate, specifically sodium salicylate, is produced by neutralizing salicylic acid with sodium hydroxide. The reaction is straightforward and occurs at room temperature, resulting in the formation of sodium salicylate and water .

Industrial Production Methods: Industrial production of methenamine involves the continuous reaction of formaldehyde and ammonia in large reactors, followed by crystallization and purification processes to obtain high-purity methenamine. Sodium salicylate is produced on an industrial scale by reacting salicylic acid with sodium hydroxide in large mixing tanks, followed by filtration and drying to obtain the final product .

Types of Reactions:

Oxidation: Methenamine can undergo oxidation to form formaldehyde and ammonia. This reaction is typically catalyzed by acidic conditions.

Reduction: Salicylate can be reduced to salicylic acid under specific conditions.

Substitution: Methenamine can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Acidic conditions and oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Various halogenating agents for substitution reactions.

Major Products:

Oxidation of Methenamine: Formaldehyde and ammonia.

Reduction of Salicylate: Salicylic acid.

Substitution Products: Depending on the substituent introduced, various substituted methenamine derivatives

Applications De Recherche Scientifique

Methenamine salicylate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Employed in studies related to urinary tract infections and bacterial growth inhibition.

Medicine: Utilized in the treatment and prevention of urinary tract infections, providing both antibacterial and anti-inflammatory effects.

Industry: Used in the production of resins, adhesives, and as a preservative in various formulations .

Mécanisme D'action

Methenamine exerts its effects by hydrolyzing in acidic urine to produce formaldehyde, which is bactericidal. This hydrolysis reaction is facilitated by the acidic environment of the urinary tract. Salicylate works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that cause inflammation, pain, and fever. The combination of these two mechanisms provides both antibacterial and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Methenamine Hippurate: Another salt form of methenamine used for similar purposes.

Methenamine Mandelate: Similar to methenamine hippurate but with a different salt form.

Sodium Salicylate: Used independently as an NSAID.

Phenyl Salicylate: Another salicylate derivative with similar anti-inflammatory properties

Uniqueness: Methenamine salicylate is unique due to its dual action of antibacterial and anti-inflammatory effects, making it particularly effective for treating urinary tract infections. The combination of methenamine and salicylate provides a broader spectrum of action compared to using either compound alone .

Propriétés

Numéro CAS |

620-34-8 |

|---|---|

Formule moléculaire |

C13H18N4O3 |

Poids moléculaire |

278.31 g/mol |

Nom IUPAC |

2-hydroxybenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C7H6O3.C6H12N4/c8-6-4-2-1-3-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-4,8H,(H,9,10);1-6H2 |

Clé InChI |

DXPBGQWPULFACQ-UHFFFAOYSA-N |

SMILES canonique |

C1N2CN3CN1CN(C2)C3.C1=CC=C(C(=C1)C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)

![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)

![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)

![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)

![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)